4-(Azepan-1-yl)butanoic acid

Catalog No.
S679415
CAS No.
753391-71-8
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Azepan-1-yl)butanoic acid

CAS Number

753391-71-8

Product Name

4-(Azepan-1-yl)butanoic acid

IUPAC Name

4-(azepan-1-yl)butanoic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13)

InChI Key

GFGARPFCEPBBDN-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCCC(=O)O

Canonical SMILES

C1CCC[NH+](CC1)CCCC(=O)[O-]

4-(Azepan-1-yl)butanoic acid is an organic compound characterized by its molecular formula C10_{10}H19_{19}NO2_2 and a molecular weight of approximately 185.27 g/mol. This compound features a butanoic acid moiety attached to a 4-azepan-1-yl group, making it a member of the class of compounds known as amino acids. It has a structural formula that can be represented using the SMILES notation as OC(=O)CCCCN1CCCCC1, indicating the presence of both carboxylic acid and amine functionalities. The compound is typically available in a purity of 95% and requires storage in dark, inert environments at room temperature to maintain stability .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Coupling with other amines to produce amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form an amine derivative.

These reactions are significant for synthesizing derivatives with potential therapeutic applications.

The synthesis of 4-(Azepan-1-yl)butanoic acid can be achieved through several methods:

  • Direct Amination: Reacting butanoic acid with azepane in the presence of a coupling agent.
  • Reduction of Precursors: Starting from suitable precursors like butyric anhydride or esters followed by amination.
  • Multi-step Synthesis: Utilizing intermediate compounds to build the azepan ring before introducing the butanoic acid functionality.

Each method varies in complexity and yield, with multi-step synthesis often providing higher purity products.

4-(Azepan-1-yl)butanoic acid has potential applications in:

  • Pharmaceutical Development: As a building block for drug candidates targeting neurological disorders.
  • Biochemical Research: In studies examining the role of amino acids in metabolic pathways or neurotransmission.
  • Chemical Synthesis: As an intermediate in producing other complex organic molecules.

Several compounds share structural similarities with 4-(Azepan-1-yl)butanoic acid, including:

Compound NameMolecular FormulaNotable Features
3-Hydroxybutanoic acidC4_{4}H8_{8}O3_{3}Shorter carbon chain; hydroxyl group
4-(Piperidin-1-yl)butanoic acidC10_{10}H19_{19}N1_{1}O2_{2}Piperidine ring instead of azepane
3-Aminobutanoic acidC4_{4}H9_{9}N1_{1}O2_{2}Lacks the azepane structure; simpler amine

Uniqueness

The uniqueness of 4-(Azepan-1-yl)butanoic acid lies in its specific structural configuration that combines a cyclic amine (azepane) with a butanoic acid moiety. This combination may confer distinct biological activities and interaction profiles compared to similar compounds, making it a subject of interest for further research in medicinal chemistry and pharmacology.

XLogP3

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Dates

Last modified: 08-15-2023

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